molecular formula C8H6N2O3 B1282832 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 101184-51-4

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1282832
M. Wt: 178.14 g/mol
InChI Key: MNXXXEZREMODQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a derivative of dihydropyridine, which is a class of compounds known for their diverse pharmacological activities, including cardiotonic effects. The papers provided discuss various synthetic methods and properties of related dihydropyridine derivatives, which can offer insights into the synthesis, structure, and potential applications of the compound .

Synthesis Analysis

The synthesis of dihydropyridine derivatives often involves the reaction of cyanoacetamide with different reactants. For instance, the reaction of cyanoacetatoamide with cycloalk-2-enones leads to the formation of cyanonpyridinophane-6-ones, which are structurally related to the compound of interest . Similarly, the synthesis of various esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids has been achieved by reacting methyl or ethyl esters of acylpyruvic acids with malononitrile and cyanoacetamide . These methods could potentially be adapted to synthesize the specific compound .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is often characterized by spectroscopic methods and theoretical calculations. For example, the dynamic behavior of methylene chains in certain pyridinophane derivatives has been elucidated using NMR spectroscopy, and the deformation of the pyridone ring has been determined by X-ray crystallographic analysis . These techniques could be applied to analyze the molecular structure of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical transformations. For instance, the conversion of esters to the corresponding carboxylic acids through alkaline hydrolysis followed by acidification has been described, as well as the decarboxylation to yield pyridinecarbonitriles . These reactions are relevant to understanding the chemical behavior of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives, such as their cardiotonic activity, have been studied extensively. Some derivatives have shown positive inotropic activity, although generally inferior to that of milrinone, a known cardiotonic agent . The crystal structure and quantum-chemical studies have been used to understand the structure-activity relationship of these compounds . These studies provide a foundation for predicting the properties of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Scientific Research Applications

Synthesis and Cardiotonic Activity

  • 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives have been synthesized and evaluated for cardiotonic activity. Ethyl or methyl esters of this compound, with various polar groups, have shown significant positive inotropic activity, although less than that of milrinone, a known cardiotonic agent (Mosti et al., 1992).

Synthesis of Carboxylic Acids and Esters

  • This compound has been utilized in the synthesis of a range of carboxylic acids and esters. The synthesis involves reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide, leading to the creation of novel dihydropyridine derivatives (Maryasov et al., 2021).

Method for Highly Functionalized Dihydropyridines

  • A method for synthesizing highly functionalized dihydropyridines using 5-cyano-4-methylthio variants of this compound has been developed. This efficient one-pot reaction involves conjugate addition and intramolecular condensation, leading to a variety of dihydropyridine derivatives (Kumar et al., 2013).

Electric Field Mapping and Structure-Activity Relationships

  • Studies involving electric field and electrostatic potential mapping techniques have been conducted on esters of this compound to understand structure-activity relationships in cardiotonic activities. These studies help in revealing the molecular basis of their pharmacological effects (Kumar et al., 1992).

Crystallographic and Quantum-Chemical Study

  • The compound has been the subject of X-ray structural characterization and quantum chemical analysis. This research is crucial in understanding the structure-activity relationships of its derivatives, particularly regarding their inotropic activities (Orsini et al., 1990).

Synthesis of Novel Ethyl Esters

  • Novel ethyl esters of 5-methyl-6-cyano dihydropyridine derivatives have been synthesized, which are expected to possess antihypertensive properties. This synthesis represents an exploration into potential new therapeutic agents (Kumar & Mashelker, 2006).

Future Directions

The mechanism of formation of two major impurities in the synthetic route towards this compound has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability . Further optimization on the moieties at the C-6 position of the pyrimidine scaffold may provide a great potential to develop new and more Epac2-specific inhibitors .

properties

IUPAC Name

5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXXXEZREMODQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543218
Record name 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS RN

101184-51-4
Record name 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 6
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Citations

For This Compound
3
Citations
C De Los Ríos, J Egea, J Marco-Contelles… - Journal of medicinal …, 2010 - ACS Publications
1,8-Naphthyridine derivatives related to 17 (ITH4012), a neuroprotective compound reported by our research group, have been synthesized. In general, they have shown better …
Number of citations: 80 pubs.acs.org
L Crocetti, C Vergelli, G Guerrini, MP Giovannoni… - Molecules, 2021 - mdpi.com
Rheumatoid arthritis (RA) is a chronic inflammatory disease characterized by joint inflammation, cartilage damage and bone destruction. Although the pharmacological treatment of RA …
Number of citations: 5 www.mdpi.com
L Crocetti, C Vergelli, G Guerrini, N Cantini… - Bioorganic …, 2020 - Elsevier
The resolution of inflammation is an active response involving the interaction of pro-resolving mediators with specific receptors, such as N-formyl peptide receptor 2 (FPR2). FPRs …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.